Tocris-0699

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

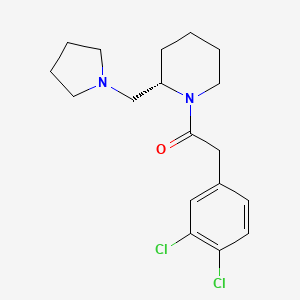

BRL-52537 is a synthetic compound known for its potent and highly selective action as a kappa-opioid receptor agonist. It has been extensively studied for its neuroprotective effects in various animal models, particularly in the context of cerebral ischemia and reperfusion injury. The compound’s chemical structure is characterized by the presence of a dichlorophenyl group and a piperidine ring, making it a unique and valuable tool in neuropharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRL-52537 involves several key steps, starting with the preparation of the dichlorophenylacetyl intermediate. This intermediate is then reacted with a piperidine derivative under controlled conditions to form the final product. The reaction typically requires the use of organic solvents and catalysts to ensure high yield and purity. The specific reaction conditions, such as temperature and reaction time, are optimized to achieve the desired product with minimal impurities .

Industrial Production Methods

While detailed industrial production methods for BRL-52537 are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves the use of larger reaction vessels, precise control of reaction parameters, and purification steps such as recrystallization and chromatography to obtain the compound in bulk quantities suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

BRL-52537 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions include various analogs and derivatives of BRL-52537, each with potentially different pharmacological properties. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures .

Scientific Research Applications

BRL-52537 has a wide range of scientific research applications, including:

Neuroprotection: It has been shown to protect against cerebral ischemia and reperfusion injury by reducing neuronal apoptosis and oxidative stress.

Pain Management: As a kappa-opioid receptor agonist, BRL-52537 is studied for its potential analgesic effects, offering an alternative to traditional pain medications.

Cardioprotection: Research indicates that BRL-52537 may have protective effects in models of myocardial infarction, reducing infarct size and improving cardiac function.

General Brain Research: The compound is used to study the role of kappa-opioid receptors in various neurological processes and diseases.

Mechanism of Action

BRL-52537 exerts its effects primarily through the activation of kappa-opioid receptors. Upon binding to these receptors, the compound modulates various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of potassium channels. This leads to a reduction in neuronal excitability and the attenuation of ischemia-evoked nitric oxide production. Additionally, BRL-52537 has been shown to upregulate phosphorylated signal transducer and activator of transcription-3, contributing to its neuroprotective effects .

Comparison with Similar Compounds

BRL-52537 is unique in its high selectivity and potency as a kappa-opioid receptor agonist. Similar compounds include:

U-50488: Another kappa-opioid receptor agonist with neuroprotective properties.

CI-977: Known for its analgesic effects and potential use in pain management.

GR89696: Studied for its neuroprotective and cardioprotective effects.

Compared to these compounds, BRL-52537 stands out due to its higher selectivity for kappa-opioid receptors and its extensive use in neuroprotection research .

Properties

Molecular Formula |

C18H24Cl2N2O |

|---|---|

Molecular Weight |

355.3 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C18H24Cl2N2O/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21/h6-7,11,15H,1-5,8-10,12-13H2/t15-/m0/s1 |

InChI Key |

GHCCBWMZKJQGLS-HNNXBMFYSA-N |

Isomeric SMILES |

C1CCN([C@@H](C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |

Canonical SMILES |

C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |

Synonyms |

1-(3,4-dichlorophenyl)acetyl-2-(1-pyrrolidinyl)methylpiperidine BRL 52537 BRL-52537 BRL52537 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.